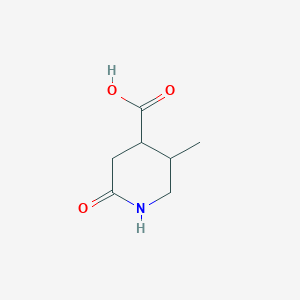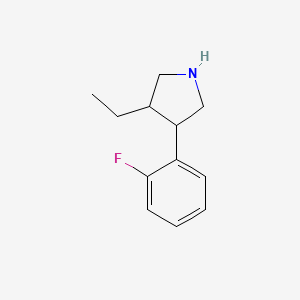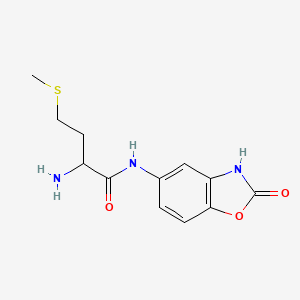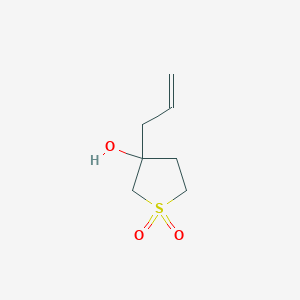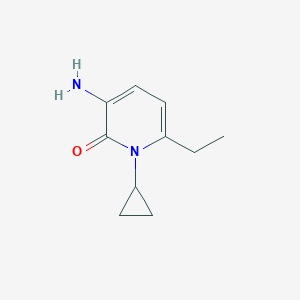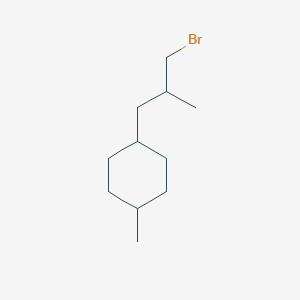
1-(3-Bromo-2-methylpropyl)-4-methylcyclohexane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Bromo-2-methylpropyl)-4-methylcyclohexane is an organic compound characterized by a bromine atom attached to a methylpropyl group, which is further connected to a methylcyclohexane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Bromo-2-methylpropyl)-4-methylcyclohexane typically involves the bromination of 2-methylpropylcyclohexane. This can be achieved through the addition of bromine (Br2) or hydrogen bromide (HBr) to the precursor compound under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as cuprous bromide to enhance the selectivity and yield of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes where the reaction conditions are optimized for maximum efficiency and yield. The use of continuous flow reactors and advanced separation techniques ensures the purity and consistency of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1-(3-Bromo-2-methylpropyl)-4-methylcyclohexane undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups such as hydroxyl (OH), amino (NH2), or alkyl groups.
Elimination Reactions: The compound can undergo dehydrohalogenation to form alkenes.
Oxidation and Reduction: The compound can be oxidized to form corresponding alcohols or ketones and reduced to form alkanes.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide (NaOH) or ammonia (NH3) are commonly used.
Elimination: Strong bases such as potassium tert-butoxide (t-BuOK) are used under elevated temperatures.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Major Products
Substitution: Formation of alcohols, amines, or ethers.
Elimination: Formation of alkenes.
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of alkanes.
Aplicaciones Científicas De Investigación
1-(3-Bromo-2-methylpropyl)-4-methylcyclohexane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(3-Bromo-2-methylpropyl)-4-methylcyclohexane involves its interaction with various molecular targets. The bromine atom can participate in nucleophilic substitution reactions, leading to the formation of new chemical bonds. The compound’s structure allows it to interact with enzymes and receptors, potentially modulating their activity and leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
1-Bromo-2-methylpropane: Similar in structure but lacks the cyclohexane ring.
2-Bromo-3-methylbutane: Contains a different arrangement of the bromine and methyl groups.
4-Bromo-2-methylpentane: Another structural isomer with a different carbon backbone.
Uniqueness
1-(3-Bromo-2-methylpropyl)-4-methylcyclohexane is unique due to the presence of both a cyclohexane ring and a brominated methylpropyl group. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and research.
Propiedades
Fórmula molecular |
C11H21Br |
|---|---|
Peso molecular |
233.19 g/mol |
Nombre IUPAC |
1-(3-bromo-2-methylpropyl)-4-methylcyclohexane |
InChI |
InChI=1S/C11H21Br/c1-9-3-5-11(6-4-9)7-10(2)8-12/h9-11H,3-8H2,1-2H3 |
Clave InChI |
VZXLDRMFWVZSKQ-UHFFFAOYSA-N |
SMILES canónico |
CC1CCC(CC1)CC(C)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[2-(oxan-4-yl)ethyl]-1H-pyrazol-4-amine](/img/structure/B13163847.png)
![3-[2-(Chloromethyl)butyl]thiophene](/img/structure/B13163855.png)
